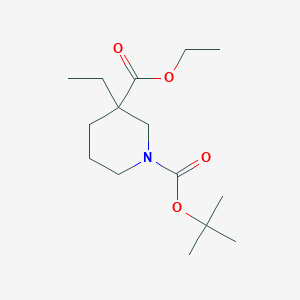
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1178882-02-4 |
| Molecular Formula | C15H27NO4 |
| Molecular Weight | 285.38 g/mol |
| Solubility | Soluble in various organic solvents; specific solubility conditions apply |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing biochemical pathways critical for cellular function.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.
- Receptor Interaction : this compound can also modulate receptor activity, which may lead to alterations in cell signaling pathways involved in pain, inflammation, and other physiological processes.
Anticancer Properties
Recent studies indicate that piperidine derivatives, including this compound, exhibit promising anticancer activity. For instance:
- Cytotoxicity Studies : Compounds similar to Ethyl 1-Boc-3-ethylpiperidine have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound:
- In Vivo Studies : Ethyl 1-Boc-3-ethylpiperidine was evaluated in models of acute pancreatitis and sepsis. Results indicated a reduction in inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in managing inflammation-related conditions .
Study on Analgesic Effects
A notable study investigated the analgesic effects of compounds derived from piperidine structures similar to Ethyl 1-Boc-3-ethylpiperidine. The results showed significant pain relief in animal models of arthritis, with a marked decrease in hyperalgesia and allodynia .
Synthesis and Structural Modifications
The synthesis of Ethyl 1-Boc-3-ethylpiperidine involves several steps including the condensation with other piperidine derivatives. Modifications at the 3-position have been shown to enhance biological activity, emphasizing the importance of structural configuration in drug design .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCBPFTPYDATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














